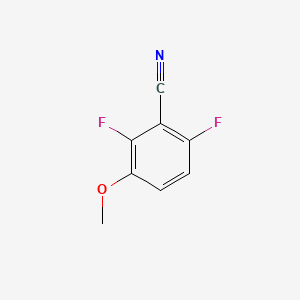

3-Méthoxy-2,6-difluorobenzonitrile

Vue d'ensemble

Description

2,6-Difluoro-3-methoxybenzonitrile is a chemical compound that is closely related to other difluorobenzonitriles, which are characterized by the presence of two fluorine atoms and a nitrile group attached to a benzene ring. Although the specific molecule of 2,6-difluoro-3-methoxybenzonitrile is not directly studied in the provided papers, related compounds such as 2,6-difluorobenzonitrile have been analyzed, providing insights into the structural and physical properties that could be extrapolated to 2,6-difluoro-3-methoxybenzonitrile .

Synthesis Analysis

The synthesis of difluorobenzonitrile derivatives can involve various methods, including the displacement of fluorine atoms from polyfluorinated benzenes. For instance, a by-product similar to the target molecule was formed during the reaction of hexafluorobenzene with sodium cyanide in methanol, where all six fluorine atoms were displaced . This suggests that a similar synthetic route could potentially be adapted for the synthesis of 2,6-difluoro-3-methoxybenzonitrile by controlling the reaction conditions to introduce the methoxy group at the appropriate position on the benzene ring.

Molecular Structure Analysis

The molecular structure of 2,6-difluorobenzonitrile has been studied using microwave spectroscopy, revealing rotational and centrifugal distortion constants. These constants provide information about the geometry and electronic distribution within the molecule . The presence of the methoxy group in 2,6-difluoro-3-methoxybenzonitrile would likely influence these constants due to its electron-donating effects, potentially leading to a different distortion of the benzene ring compared to the unsubstituted difluorobenzonitrile.

Chemical Reactions Analysis

While the specific chemical reactions of 2,6-difluoro-3-methoxybenzonitrile are not detailed in the provided papers, the reactivity of similar difluorobenzonitrile compounds can be inferred. The displacement reaction mentioned in the synthesis of a related compound indicates that the fluorine atoms in difluorobenzonitriles can be reactive under certain conditions, such as in the presence of nucleophiles like sodium cyanide . This reactivity could be relevant for further functionalization of the 2,6-difluoro-3-methoxybenzonitrile molecule.

Physical and Chemical Properties Analysis

The vibrational spectra of 2,5-difluorobenzonitrile have been recorded and analyzed, providing insights into the vibrational modes and thermodynamic functions of the molecule . Although the substitution pattern differs slightly from 2,6-difluoro-3-methoxybenzonitrile, the presence of similar functional groups (difluoro and nitrile) allows for some generalizations regarding the physical properties such as IR and Raman spectra. The introduction of a methoxy group would alter these spectra due to changes in mass and bonding, which would affect the vibrational frequencies. Thermodynamic properties such as entropy and heat capacity could also be estimated from the vibrational data, assuming a rigid-rotor harmonic oscillator model .

Applications De Recherche Scientifique

Synthèse chimique

“3-Méthoxy-2,6-difluorobenzonitrile” est utilisé dans divers domaines de la synthèse chimique . La présence d'atomes de fluor et d'un groupe nitrile en fait un intermédiaire polyvalent dans la synthèse d'une large gamme de composés chimiques .

Science des matériaux

Dans le domaine de la science des matériaux, “this compound” peut être utilisé dans le développement de nouveaux matériaux en raison de sa structure chimique unique . Les groupes difluoro et méthoxy peuvent contribuer aux propriétés du matériau final .

Chromatographie

“this compound” peut être utilisé en chromatographie, une méthode utilisée pour séparer les mélanges . Ses propriétés chimiques uniques peuvent aider au développement de nouvelles techniques chromatographiques .

Recherche en sciences de la vie

En recherche en sciences de la vie, “this compound” peut être utilisé comme bloc de construction dans la synthèse de molécules biologiquement actives . Sa structure unique peut contribuer à l'activité biologique du composé final .

Inhibition allostérique de FtsZ

Une étude a montré l'importance du motif “2,6-Difluorobenzamide” pour l'inhibition allostérique de FtsZ . “this compound” partage ce motif, suggérant des applications potentielles dans ce domaine . L'étude a révélé que la présence d'atomes de fluor dans “this compound” est responsable de sa non-planéité, ce qui pourrait augmenter son activité inhibitrice contre FtsZ .

Activité anti S. aureus

La même étude a également étudié l'activité anti S. aureus de "this compound" . Les résultats suggèrent que la fluoration de la molécule pourrait augmenter son activité contre S. aureus .

Safety and Hazards

2,6-Difluoro-3-methoxybenzonitrile is classified as dangerous, with hazard statements including H311 (Toxic in contact with skin), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2,6-difluoro-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVCAGRBLOMHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396466 | |

| Record name | 2,6-Difluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886498-35-7 | |

| Record name | 2,6-Difluoro-3-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

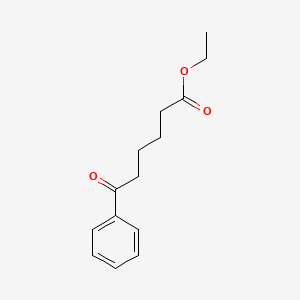

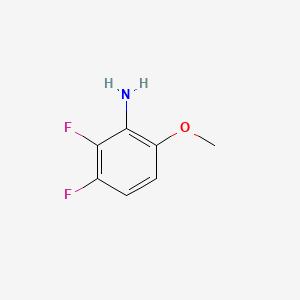

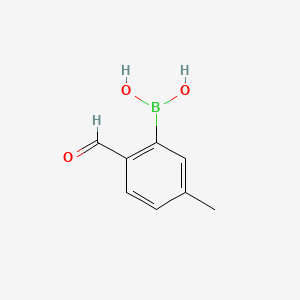

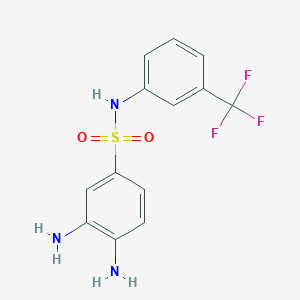

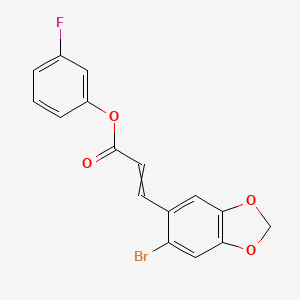

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(E)-2-furylmethylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1307995.png)

![N-[(4-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1308014.png)

![3-phenyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile](/img/structure/B1308019.png)

![3-[5-(3-Oxo-3-phenyl-1-propenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B1308020.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(2-thienylmethyl)-2-propenamide](/img/structure/B1308027.png)

![(E)-1-[4-(2,4-dimethylphenyl)piperazino]-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308028.png)